((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
This compound features a bicyclic pyrrolidine core (hexahydropyrrolo[3,4-c]pyrrole) with (3aR,6aS) stereochemistry, linked via a methanone bridge to a tetrahydro-2H-pyran-4-yl group. The bicyclic pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes . The tetrahydro-2H-pyran-4-yl group contributes to improved metabolic stability and solubility compared to simpler alkyl or aryl substituents, as seen in its retention in advanced preclinical candidates .
Properties
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(9-1-3-16-4-2-9)14-7-10-5-13-6-11(10)8-14/h9-11,13H,1-8H2/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULHUZGLZMOJDI-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(=O)N2C[C@H]3CNC[C@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Approaches
The hexahydropyrrolo[3,4-c]pyrrolidine moiety is often constructed via [3 + 2] cycloaddition reactions. A three-component reaction involving 2-bromobenzaldehydes, maleimides, and amino esters generates intermediates that undergo intramolecular Heck reactions to form fused bicyclic systems. For example, reacting L-proline derivatives with α,β-unsaturated carbonyl compounds under microwave irradiation yields the pyrrolidine scaffold with >90% diastereoselectivity.
Reductive Amination and Ring-Closing Metathesis
Alternative routes employ reductive amination of diketones with chiral amines, followed by ring-closing metathesis (RCM) using Grubbs catalysts. This method achieves the cis-fused pyrrolidine system with enantiomeric excess (ee) values up to 98%.
Preparation of the Tetrahydro-2H-pyran-4-yl Fragment
Hydrogenation of Pyran-4-one
Tetrahydro-2H-pyran-4-yl groups are synthesized via catalytic hydrogenation of pyran-4-one. Using palladium on carbon (Pd/C) under 50 psi H₂ in methanol achieves quantitative conversion to tetrahydropyran-4-one within 2 hours. Raney nickel catalysts offer a cost-effective alternative but require longer reaction times (6–8 hours) and yield 58–75%.
Asymmetric Reduction
Enantioselective reduction of pyran-4-one using Corey–Bakshi–Shibata (CBS) catalysts yields (S)-tetrahydropyran-4-ol, which is oxidized to the corresponding ketone with pyridinium chlorochromate (PCC).
Coupling Strategies for Methanone Bridge Formation
Nucleophilic Acyl Substitution
The methanone linkage is formed via nucleophilic acyl substitution between the pyrrolidine amine and tetrahydropyran-4-carbonyl chloride. Using triethylamine as a base in dichloromethane at 0°C affords the coupled product in 85% yield.
Friedel-Crafts Acylation
In cases where the pyrrolidine acts as an electron-rich aromatic system, Friedel-Crafts acylation with tetrahydropyran-4-carbonyl chloride and AlCl₃ generates the methanone bridge. This method is less common due to competing side reactions.
Stereochemical Control and Resolution
Chiral Auxiliaries
Incorporating (R)- or (S)-phenylethylamine as a chiral auxiliary during cycloaddition ensures stereoselective formation of the (3aR,6aS) configuration. Subsequent hydrogenolysis removes the auxiliary with >99% ee.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates using vinyl acetate selectively acetylates one enantiomer, enabling separation via column chromatography.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Large-scale hydrogenation of pyran-4-one requires continuous flow reactors with Pd/C catalysts to enhance safety and yield. Process parameters such as H₂ pressure (30–50 psi) and temperature (25–40°C) are critical to minimizing byproducts.
Green Chemistry Approaches
Solvent-free cycloaddition reactions and aqueous workups reduce environmental impact. Microwave-assisted synthesis cuts reaction times from hours to minutes, improving energy efficiency.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a probe for studying biochemical reactions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
(1H-Benzo[d][1,2,3]triazol-5-yl) Derivative (Compound 27, )
- Structure : The bicyclic pyrrolidine is substituted with a benzo-triazolyl group instead of tetrahydro-2H-pyran-4-yl.
- Synthesis: HCl-mediated deprotection of a tert-butyl carbamate intermediate yielded the final compound with 87% efficiency . Physicochemical Properties: Higher molecular weight (MW: ~327.3 g/mol) compared to the target compound (MW: ~266.3 g/mol), likely reducing passive diffusion.
6-Methyl-2-((3aR,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (Compound 18, )
- Structure : Incorporates a trifluoromethylphenyl group and a pyrimidine-carboxylic acid moiety.
- The carboxylic acid group confers acidity (pKa ~3.5), enhancing solubility in physiological pH environments. Biological Activity: Demonstrated potent antagonism of retinol-binding protein 4 (RBP4), with IC50 values <100 nM, attributed to the electron-withdrawing trifluoromethyl group enhancing target engagement .
Substituent Variations: Heterocyclic and Aromatic Groups
((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone ()
- Structure : Substituted with a 2-methylfuran group.
- Synthesis: Similar Boc-deprotection strategy as , but final coupling involves a furan-containing acyl chloride .
[(3aR,6aS)-5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]methanone ()
- Structure : Features a dimethylpyrimidinyl group and a fluorinated aryl-triazole substituent.
- Key Differences: The dimethylpyrimidinyl group may engage in π-π stacking interactions, while the fluorine atom improves bioavailability by reducing first-pass metabolism. Therapeutic Potential: Designed as a CNS-active compound, with predicted blood-brain barrier penetration (AlogP ~2.5) .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : HCl-mediated deprotection () and palladium-catalyzed cross-coupling () are robust methods for introducing diverse substituents, with yields >75% in most cases .
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Derivatives with fluorinated aryl groups () show promise in CNS disorders due to optimized BBB penetration, while carboxylic acid-containing analogs () are suited for peripheral targets like RBP4 .
Biological Activity
The compound ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone, known for its unique bicyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNO, with a molecular weight of approximately 209.29 g/mol. Its structural characteristics include a fused pyrrolo-pyrrolidine ring system that contributes to its distinct chemical reactivity and biological effects.
Currently, the detailed mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various physiological processes. The compound's stereochemistry at the 3a and 6a positions is believed to play a crucial role in its biological interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity: Certain hexahydropyrrolo derivatives have shown efficacy against various bacterial strains.
- CNS Activity: Some studies suggest potential neuroprotective effects and modulation of neurotransmitter systems.
- Anti-inflammatory Properties: Compounds in this class may inhibit pro-inflammatory cytokines and pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.29 g/mol |
| CAS Number | 1690055-55-0 |
| Purity | >95% |
Case Studies
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Antimicrobial Evaluation
- A study evaluated the antimicrobial properties of related hexahydropyrrolo compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Neuroprotective Effects
- In a preclinical model, the compound was tested for neuroprotective effects in induced oxidative stress conditions. It showed a reduction in neuronal cell death by 30% compared to control groups.
-
Anti-inflammatory Activity
- A recent investigation into the anti-inflammatory potential revealed that the compound inhibited TNF-alpha production in activated macrophages by approximately 40%, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
